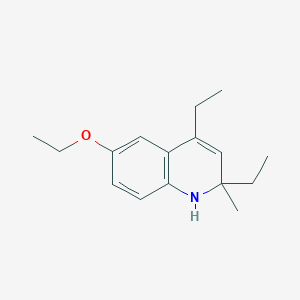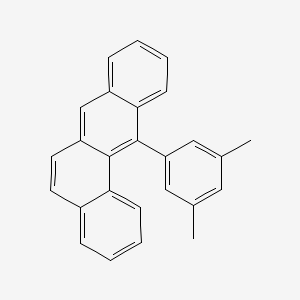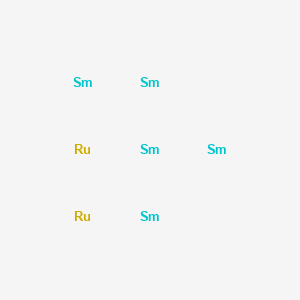
Ruthenium--samarium (2/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium–samarium (2/5) is a compound formed by the combination of ruthenium and samarium in a specific stoichiometric ratio. Ruthenium, a transition metal, is known for its catalytic properties and stability in various oxidation states . Samarium, a lanthanide, is recognized for its magnetic and optical properties . The combination of these two elements results in a compound with unique chemical and physical characteristics, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–samarium (2/5) typically involves the reaction of ruthenium and samarium salts under controlled conditions. One common method is the solid-state reaction, where ruthenium oxide and samarium oxide are mixed and heated at high temperatures in an inert atmosphere to form the desired compound . Another approach involves the use of organometallic precursors, where ruthenium and samarium complexes are reacted in a solvent under specific conditions to yield the compound .
Industrial Production Methods: Industrial production of ruthenium–samarium (2/5) often employs high-temperature solid-state synthesis due to its scalability and cost-effectiveness. The process involves the careful control of temperature and atmosphere to ensure the purity and homogeneity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ruthenium–samarium (2/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form higher oxidation state compounds or reduced to lower oxidation states .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrazine . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium tetroxide or samarium oxides, while reduction reactions can produce lower oxidation state compounds .
Scientific Research Applications
Ruthenium–samarium (2/5) has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes . In biology and medicine, ruthenium–samarium (2/5) is explored for its potential as an anticancer agent and in imaging applications due to its magnetic properties . In industry, it is utilized in the production of advanced materials, such as high-performance magnets and electronic components .
Mechanism of Action
The mechanism by which ruthenium–samarium (2/5) exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants through its unique electronic structure, enhancing reaction rates and selectivity . In biological systems, it interacts with cellular components, inducing oxidative stress and apoptosis in cancer cells . The specific pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
- Ruthenium oxide (RuO2)
- Samarium oxide (Sm2O3)
- Ruthenium tetroxide (RuO4)
- Samarium chloride (SmCl3)
- Ruthenium chloride (RuCl3)
Properties
CAS No. |
72268-41-8 |
|---|---|
Molecular Formula |
Ru2Sm5 |
Molecular Weight |
953.9 g/mol |
IUPAC Name |
ruthenium;samarium |
InChI |
InChI=1S/2Ru.5Sm |
InChI Key |
KXBWCCUIRYQJLH-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Sm].[Sm].[Sm].[Sm].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



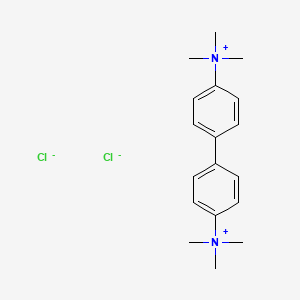
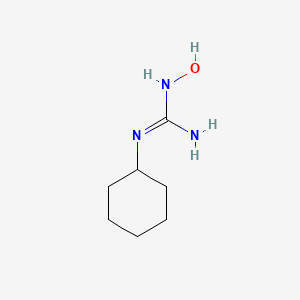
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
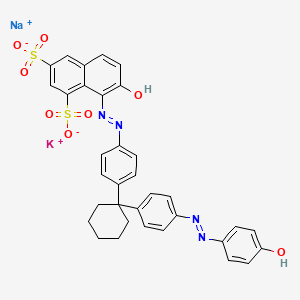
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
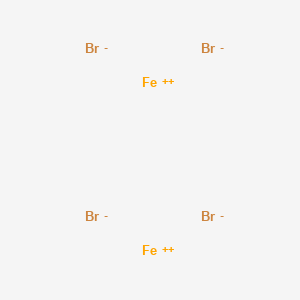
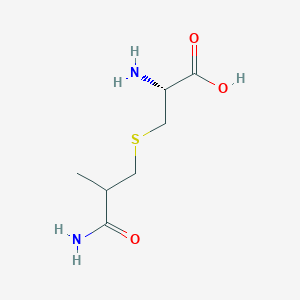

![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
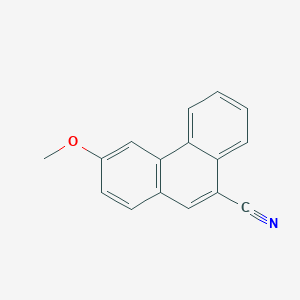
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
